7-Methylxanthine
Overview
Description
7-Methylxanthine, also known as heteroxanthine, is a naturally occurring purine alkaloid. It is an active metabolite of caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine). This compound is a non-selective antagonist of adenosine receptors and has been studied for its potential to slow the progression of myopia (nearsightedness) in children .
Mechanism of Action
Target of Action
7-Methylxanthine (7-MX) is an active metabolite of caffeine and theobromine . Its primary targets are the adenosine receptors , where it acts as a non-selective antagonist . Adenosine receptors play a crucial role in various physiological processes, including neurotransmission and regulation of blood flow .
Mode of Action
7-MX interacts with its targets, the adenosine receptors, by binding to the same sites as adenosine, thereby preventing adenosine’s effects . This antagonistic action results in increased wakefulness and alertness, improved clear thinking, and attenuated fatigue .
Biochemical Pathways
The main biosynthetic pathway of 7-MX involves a sequence starting from xanthosine, leading to 7-methylxanthosine, then to this compound, theobromine, and finally to caffeine . In terms of its effects on biochemical pathways, 7-MX’s antagonism of adenosine receptors leads to increased levels of cyclic adenosine monophosphate (cAMP), which can increase heart rate and promote fat metabolism .
Pharmacokinetics
As such, it is likely that its pharmacokinetic properties are similar to these compounds. Caffeine, for example, is rapidly absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary molecular effect of 7-MX is the antagonism of adenosine receptors, which leads to a variety of cellular effects. These include increased wakefulness and alertness, improved clear thinking, and reduced fatigue . In addition, 7-MX has been shown to slow the progression of myopia (nearsightedness) and is under investigation for this purpose in children with myopia .
Action Environment
The action of 7-MX can be influenced by various environmental factors. For instance, the consumption of certain foods and beverages, such as coffee, tea, and chocolate, which contain methylxanthines, can affect the levels of 7-MX in the body . Additionally, factors such as age, liver function, and genetic variations in metabolizing enzymes can influence the metabolism and effects of 7-MX .
Biochemical Analysis
Biochemical Properties
7-Methylxanthine is a methyl derivative of xanthine . It antagonizes adenosine receptors in the central nervous system and peripheral tissues . This antagonistic action is a key aspect of its biochemical interactions .
Cellular Effects
This compound has been shown to have effects on various types of cells. It may slow the progression of myopia by retarding axial elongation in myopic children .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role as a non-selective antagonist of the adenosine receptors . This means it binds to these receptors and inhibits their function, which can influence various cellular and molecular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce myopia progression and axial eye growth over time . It is non-toxic and effective in reducing myopia progression and axial eye growth in experimental and clinical studies .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, particularly in relation to its potential to control myopia progression
Metabolic Pathways
This compound is part of the metabolic pathway that includes xanthosine, 7-methylxanthosine, this compound, theobromine, and caffeine . The catabolism of caffeine, a related compound, starts with its conversion to theophylline .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the available literature. Given its biochemical properties and its role as a non-selective antagonist of the adenosine receptors , it can be inferred that it likely interacts with these receptors at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Methylxanthine can be synthesized through various chemical and biocatalytic methods. One efficient method involves the use of a mixed-culture system composed of engineered Escherichia coli strains. These strains are designed to convert caffeine to this compound. Optimal reaction conditions include equal concentrations of caffeine and theobromine specialist cells at an optical density of 50, reacted with 2.5 mM caffeine for 5 hours. This method has achieved an 85.6% molar conversion rate .
Industrial Production Methods: Industrial production of this compound is limited due to its complex synthesis and the requirement for hazardous chemicals. the biocatalytic process using engineered microbial cells presents a promising alternative for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Methylxanthine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various hydroxylated derivatives .
Scientific Research Applications
7-Methylxanthine has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of more complex compounds with finely tuned medical applications.
Biology: It is used to study the effects of adenosine receptor antagonism on cellular processes.
Medicine: this compound is being investigated for its potential to slow the progression of myopia in children.
Comparison with Similar Compounds
- Caffeine (1,3,7-trimethylxanthine)
- Theobromine (3,7-dimethylxanthine)
- Theophylline (1,3-dimethylxanthine)
- Paraxanthine (1,7-dimethylxanthine)
Comparison: 7-Methylxanthine is unique in its specific antagonism of adenosine receptors and its potential therapeutic applications in myopia and gout. Unlike caffeine, which is widely consumed for its stimulant effects, this compound is primarily studied for its medical benefits. Theobromine and theophylline share similar pharmacological properties but differ in their potency and specific applications .
Properties
IUPAC Name |
7-methyl-3H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWLFWPASULGAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203696 | |
Record name | 7-Methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7-Methylxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
552-62-5 | |
Record name | 7-Methylxanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methylxanthine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dihydro-7-methyl-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.200 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-METHYLXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9M81NJM6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 7-Methylxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
Record name | 7-Methylxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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